molecular formula C25H34N2O5S B2928998 5-ethyl-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxybenzenesulfonamide CAS No. 921916-84-9

5-ethyl-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxybenzenesulfonamide

Cat. No. B2928998
CAS RN: 921916-84-9
M. Wt: 474.62
InChI Key: YNGGHNMCJYROAU-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with multiple functional groups. It contains an oxazepine ring, which is a seven-membered ring containing one oxygen, one nitrogen, and five carbon atoms. The presence of the sulfonamide group (-SO2NH2) suggests that it might have some biological activity, as many drugs (such as some antibiotics and diuretics) contain this group .


Molecular Structure Analysis

The molecular structure would be determined by the arrangement of the atoms and the bonds between them. The oxazepine ring is likely to adopt a puckered conformation to relieve ring strain . The various alkyl groups attached to the ring would add to the complexity of the molecule’s 3D structure.

Scientific Research Applications

Antiviral Activity

Indole derivatives have been reported to exhibit significant antiviral properties. For instance, certain indole derivatives have shown inhibitory activity against influenza A and other viruses . The compound could be explored for its potential to inhibit viral replication or to serve as a lead compound for the development of new antiviral drugs.

Anti-inflammatory and Analgesic Activities

Some indole derivatives have demonstrated anti-inflammatory and analgesic activities. They have been compared with established medications like indomethacin and celecoxib, indicating their potential in treating inflammatory conditions and pain management . Research into the specific anti-inflammatory mechanisms of this compound could lead to new insights and therapeutic agents.

Anticancer Activity

Indole derivatives are also known for their anticancer activities. They can bind with high affinity to multiple receptors, which is helpful in developing new derivatives with potential use in cancer therapy . The compound could be investigated for its ability to induce apoptosis or inhibit cancer cell proliferation.

Antimicrobial and Antitubercular Activities

The broad-spectrum biological activities of indole derivatives include antimicrobial and antitubercular effects. This compound could be studied for its efficacy against various bacterial strains, including drug-resistant tuberculosis .

Antidiabetic Activity

Research has indicated that indole derivatives may have applications in managing diabetes. They could be used to develop new treatments that target specific pathways involved in diabetes mellitus .

Antimalarial Activity

Indole derivatives have shown promise as antimalarial agents. The compound could be assessed for its potential to inhibit the life cycle of malaria-causing parasites or to serve as a scaffold for synthesizing new antimalarial drugs .

Anticholinesterase Activity

Indole derivatives have been explored for their anticholinesterase activity, which is relevant in the treatment of neurodegenerative diseases like Alzheimer’s. The compound could be evaluated for its ability to inhibit cholinesterase enzymes, thereby enhancing cholinergic neurotransmission .

Antioxidant Activity

Lastly, the antioxidant properties of indole derivatives are noteworthy. They could be important in combating oxidative stress-related diseases. The compound’s potential as an antioxidant could be explored through in vitro and in vivo studies .

Mechanism of Action

The mechanism of action would depend on the biological target of the compound. Sulfonamides, for example, are known to inhibit bacterial enzymes, preventing the bacteria from synthesizing folic acid, which is necessary for their growth and reproduction .

properties

IUPAC Name

N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]-5-ethyl-2-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34N2O5S/c1-7-18-8-10-22(31-6)23(14-18)33(29,30)26-19-9-11-21-20(15-19)27(13-12-17(2)3)24(28)25(4,5)16-32-21/h8-11,14-15,17,26H,7,12-13,16H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNGGHNMCJYROAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3CCC(C)C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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